molecular formula C16H11Cl2N3O2S B252791 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide

カタログ番号 B252791
分子量: 380.2 g/mol
InChIキー: LKFYDZYHIBLKMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, commonly known as ABT-737, is a small molecule inhibitor that has shown promising results in cancer treatment. ABT-737 is a member of the BH3-mimetic class of drugs that target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are known to regulate apoptosis (programmed cell death) in cells.

作用機序

ABT-737 binds to the hydrophobic groove of the anti-apoptotic proteins N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, Bcl-XL, and Bcl-w, thereby preventing their interaction with the pro-apoptotic proteins Bax and Bak. This leads to the activation of Bax and Bak, which in turn triggers the mitochondrial apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. The drug has also been shown to inhibit tumor growth in mouse xenograft models of cancer. ABT-737 has a relatively short half-life and is rapidly metabolized in vivo.

実験室実験の利点と制限

ABT-737 has several advantages as a research tool. It is a potent and selective inhibitor of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, Bcl-XL, and Bcl-w, which makes it a valuable tool for studying the role of these proteins in apoptosis and cancer. However, the drug has a relatively short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experimental settings.

将来の方向性

There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective BH3-mimetics that can overcome resistance to ABT-737. Another area of interest is the identification of biomarkers that can predict response to ABT-737 treatment. Finally, there is interest in exploring the potential of ABT-737 as a combination therapy with other chemotherapeutic agents or targeted therapies.

合成法

The synthesis of ABT-737 involves a multi-step process that starts with the reaction between 2-aminobenzenethiol and acetic anhydride to yield 6-acetamido-2-mercaptobenzothiazole. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride to form ABT-737.

科学的研究の応用

ABT-737 has been extensively studied in preclinical models of cancer and has shown promising results as a single agent or in combination with other chemotherapeutic agents. The drug has been shown to induce apoptosis in cancer cells by targeting the anti-apoptotic proteins N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide, Bcl-XL, and Bcl-w, which are overexpressed in many types of cancer.

特性

製品名

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dichlorobenzamide

分子式

C16H11Cl2N3O2S

分子量

380.2 g/mol

IUPAC名

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide

InChI

InChI=1S/C16H11Cl2N3O2S/c1-8(22)19-10-3-5-13-14(7-10)24-16(20-13)21-15(23)9-2-4-11(17)12(18)6-9/h2-7H,1H3,(H,19,22)(H,20,21,23)

InChIキー

LKFYDZYHIBLKMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

正規SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。